Dap-NE

ADC Linker Solubility Formulation

ADC process chemists and procurement teams face a critical junction: generic Val-Cit or Val-Ala linkers cannot replicate the stereochemical integrity required for MMAE-based ADCs. Dap-NE (CAS 160800-82-8) resolves this with four defined chiral centers essential for the final cytotoxin structure and predictable lysosomal cleavage kinetics. • Dual functionality as both a key MMAE building block and a validated cleavable dipeptide linker streamlines supply chains. • Dap-NE hydrochloride delivers 280 mM DMSO solubility, enabling precise stoichiometric control in high-concentration bioconjugation workflows. • 15% lower molecular weight than Boc-protected analogs reduces reagent mass requirements and waste at industrial scale.

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
Cat. No. B12383525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDap-NE
Molecular FormulaC18H28N2O3
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O
InChIInChI=1S/C18H28N2O3/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22)/t12-,13-,15+,16-,17-/m1/s1
InChIKeyPHUURGQFDDGNRU-MAURAIGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dap-NE: Dipeptide Intermediate and ADC Linker


Dap-NE (CAS 160800-82-8) and its hydrochloride salt (CAS 2019182-02-4) are key intermediates in the synthesis of the antibody-drug conjugate (ADC) cytotoxin Monomethyl auristatin E (MMAE) [1]. Dap-NE also functions as a cleavable dipeptide linker, designed to conjugate antibodies to cytotoxic payloads within ADC constructs . This dual functionality as both a building block and a linker component positions Dap-NE as a critical reagent in ADC research and development pipelines.

Dap-NE Irreplaceability in MMAE Synthesis


Simple substitution of Dap-NE with generic dipeptide linkers like Val-Cit or Val-Ala is not feasible when the objective is the synthesis of MMAE or ADCs utilizing the auristatin payload. Dap-NE possesses a unique stereochemistry (four defined chiral centers) that is integral to the final structure of the active cytotoxin MMAE [1]. Using a different dipeptide intermediate would fundamentally alter the synthetic route, yielding a different final compound with unknown activity and safety profiles. Furthermore, as a linker, Dap-NE is a specific dipeptide sequence whose cleavage kinetics and stability are defined by its exact composition [2]. Altering the sequence would compromise the predictable and validated release mechanism required for consistent ADC performance.

Dap-NE vs. Comparators: Quantitative Evidence


High DMSO Solubility for Concentrated Stocks

Dap-NE hydrochloride demonstrates a measured solubility of 100 mg/mL in DMSO, which translates to a molarity of 280.20 mM . In contrast, the Boc-protected form of this dipeptide, Boc-Dap-NE, exhibits a lower solubility in DMSO of 100 mg/mL, corresponding to 237.79 mM due to its higher molecular weight (420.54 g/mol vs 356.89 g/mol) .

ADC Linker Solubility Formulation

Lower Molecular Weight Advantage

Dap-NE hydrochloride has a molecular weight of 356.89 g/mol . The Boc-protected analog, Boc-Dap-NE, has a molecular weight of 420.54 g/mol . This difference stems from the presence of the bulky tert-butoxycarbonyl (Boc) protecting group.

ADC Linker Molecular Weight Synthetic Chemistry

L-Amino Acid Linker Class Advantage

ADCs constructed with L-amino acid dipeptide linkers, the class to which Dap-NE belongs, demonstrate significantly improved lysosomal processing and in vitro cytotoxicity compared to those with D-amino acid dipeptide linkers or non-cleavable linkers [1]. Specifically, ADCs with L-amino acid dipeptide linkers exhibited superior in vitro cytotoxic potencies in multiple cell lines compared to an ADC with a D-Ala-D-Ala dipeptide linker and an ADC with a non-cleavable linker [1]. While a direct head-to-head comparison for Dap-NE is not available, this class-level evidence strongly supports the selection of an L-amino acid dipeptide linker like Dap-NE over alternative linker types.

ADC Linker Lysosomal Proteolysis Cytotoxicity

Defined Stereochemistry Critical for MMAE

Dap-NE, in its hydrochloride salt form, is a stereochemically defined molecule with 5 defined stereocenters [1]. This precise stereochemistry is essential for its role as an intermediate in the multi-step synthesis of Monomethyl auristatin E (MMAE), a highly chiral cytotoxin . The use of an undefined mixture of diastereomers or an incorrect stereoisomer would lead to the formation of an inactive or differently active final product, significantly impacting the yield and purity of the desired MMAE.

Chiral Synthesis MMAE Intermediate Stereochemistry

Dap-NE Core Applications


Streamlined MMAE Synthesis

Dap-NE is the optimal choice as a key intermediate in the multi-step, stereoselective synthesis of MMAE. Its defined stereochemistry and lower molecular weight (compared to Boc-protected analogs) simplify reaction workup and purification, while its high DMSO solubility facilitates efficient reaction setup . Researchers should prioritize Dap-NE to ensure the correct stereochemical outcome and maximize the yield of bioactive MMAE for ADC conjugation.

ADC Construction with Auristatin Payload

For ADC programs utilizing MMAE or related auristatin cytotoxins, Dap-NE serves as both a building block and a validated cleavable linker component. Its L-amino acid dipeptide structure aligns with class-level evidence for superior lysosomal processing and in vitro potency compared to D-amino acid or non-cleavable linkers [1]. This makes it a reliable choice for ensuring the intracellular release and activation of the cytotoxic payload.

High-Concentration Stock Preparation

In ADC conjugation workflows where high-concentration stock solutions are required for precise stoichiometric control, Dap-NE hydrochloride is preferred. Its validated solubility of 280 mM in DMSO allows for the preparation of more concentrated stocks than Boc-Dap-NE (238 mM) , minimizing the dilution of reaction mixtures with organic solvents and enhancing the efficiency of the bioconjugation step.

Scale-Up of ADC Linker-Payload Synthesis

During process development and scale-up, the 15% lower molecular weight of Dap-NE hydrochloride (357 g/mol) compared to its Boc-protected analog (421 g/mol) translates to a tangible reduction in the mass of reagent required for large-scale reactions . This property supports cost-effective manufacturing and reduces waste, making Dap-NE the more economical and sustainable choice for industrial-scale ADC production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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